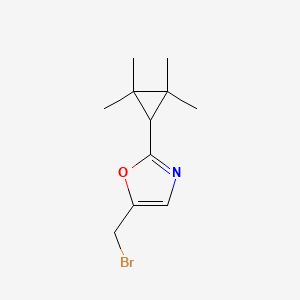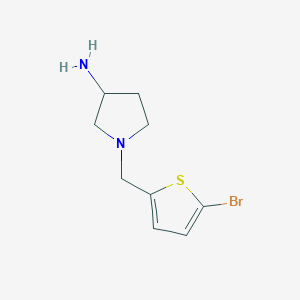
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine is an organic compound with the molecular formula C9H13BrN2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromothiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with pyrrolidine-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to thiophene.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((5-Chlorothiophen-2-yl)methyl)pyrrolidin-3-amine
- 1-((5-Fluorothiophen-2-yl)methyl)pyrrolidin-3-amine
- 1-((5-Methylthiophen-2-yl)methyl)pyrrolidin-3-amine
Uniqueness
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets
Propiedades
Fórmula molecular |
C9H13BrN2S |
|---|---|
Peso molecular |
261.18 g/mol |
Nombre IUPAC |
1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C9H13BrN2S/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6,11H2 |
Clave InChI |
UTLSGYDDNCNZDO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)CC2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


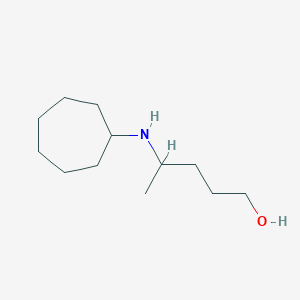

![1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane](/img/structure/B15278921.png)
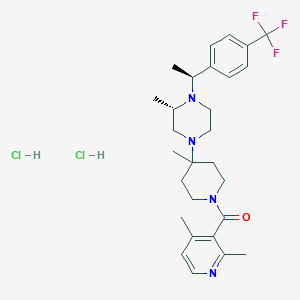
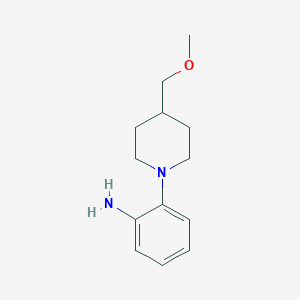

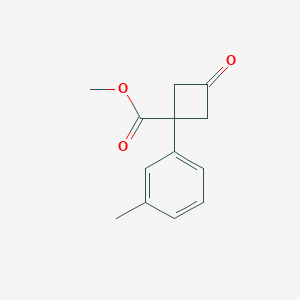
![Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B15278948.png)
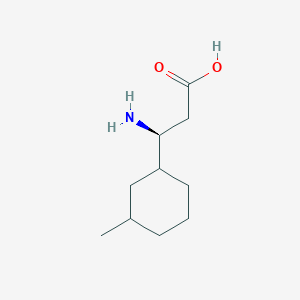
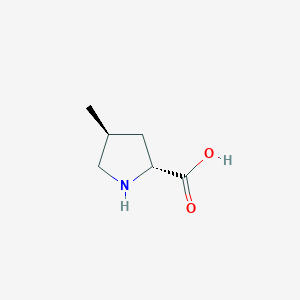

![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15278981.png)
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
